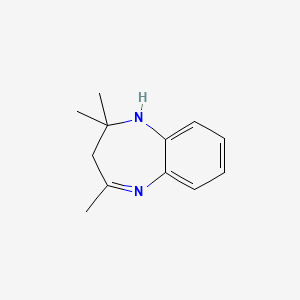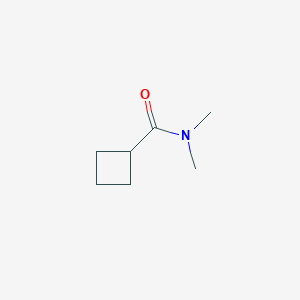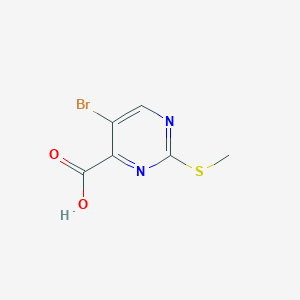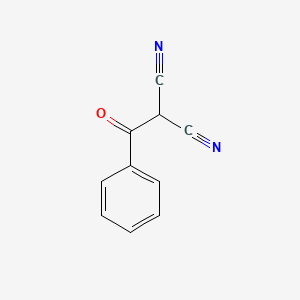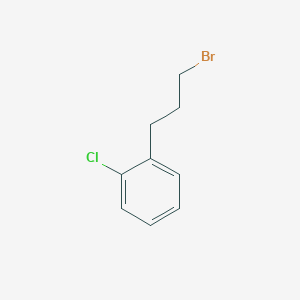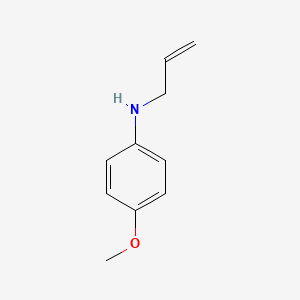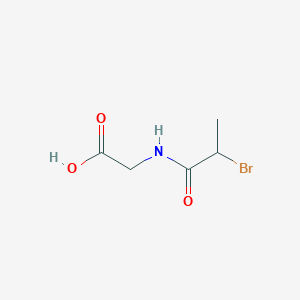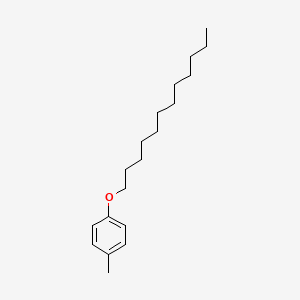
2-联苯-4-基-1H-吲哚
概述
描述
2-Biphenyl-4-yl-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of 2-Biphenyl-4-yl-1H-indole consists of an indole ring system substituted with a biphenyl group at the 4-position.
科学研究应用
2-Biphenyl-4-yl-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用机制
Target of Action
It is known that indole derivatives, which include 2-biphenyl-4-yl-1h-indole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The indole nucleus is an important part of many synthetic drug molecules and has been found to be a biologically active pharmacophore . This suggests that 2-Biphenyl-4-yl-1H-indole may interact with its targets in a similar manner.
Biochemical Pathways
Indole and its derivatives are known to be involved in a variety of biological activities and pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It’s plausible that 2-Biphenyl-4-yl-1H-indole could affect similar biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities . They have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s plausible that 2-Biphenyl-4-yl-1H-indole could have similar effects.
Action Environment
It’s known that environmental factors can significantly affect the distribution of indole in the environment . For instance, anthropogenic activities promote the distribution of indole, which is chemically synthesized in technical quantities as a feedstock or precursor in the production of tryptophan, plant growth regulators, dyes, and pharmaceuticals .
生化分析
Biochemical Properties
2-Biphenyl-4-yl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-Biphenyl-4-yl-1H-indole, have been shown to bind with high affinity to multiple receptors, such as G-protein-coupled receptors (GPCRs) and nuclear receptors . These interactions can modulate signaling pathways and cellular responses. Additionally, 2-Biphenyl-4-yl-1H-indole may inhibit or activate specific enzymes, thereby affecting metabolic processes and cellular functions.
Cellular Effects
2-Biphenyl-4-yl-1H-indole exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, 2-Biphenyl-4-yl-1H-indole may impact cellular metabolism by affecting the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 2-Biphenyl-4-yl-1H-indole involves its interactions with biomolecules at the molecular level. It can bind to specific receptors, such as GPCRs, and modulate their activity . This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in various cellular responses. Additionally, 2-Biphenyl-4-yl-1H-indole may inhibit or activate enzymes involved in metabolic processes, thereby influencing cellular metabolism. Changes in gene expression can also occur due to the modulation of transcription factors by 2-Biphenyl-4-yl-1H-indole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Biphenyl-4-yl-1H-indole may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites. These metabolites can have different biological activities and may contribute to the overall effects of 2-Biphenyl-4-yl-1H-indole. Additionally, long-term exposure to 2-Biphenyl-4-yl-1H-indole may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Biphenyl-4-yl-1H-indole can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, high doses of 2-Biphenyl-4-yl-1H-indole may cause oxidative stress, inflammation, or apoptosis in certain cell types. Conversely, lower doses may have beneficial effects, such as anti-inflammatory or anticancer properties. It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-Biphenyl-4-yl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities. For instance, phase I reactions, such as oxidation and reduction, can introduce functional groups into the molecule, while phase II reactions, such as conjugation, can enhance its solubility and excretion. These metabolic transformations can influence the overall pharmacokinetics and pharmacodynamics of 2-Biphenyl-4-yl-1H-indole.
Transport and Distribution
The transport and distribution of 2-Biphenyl-4-yl-1H-indole within cells and tissues are crucial for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, specific transporters may mediate the cellular uptake of 2-Biphenyl-4-yl-1H-indole, while binding proteins can influence its localization and accumulation within different cellular compartments. These interactions can affect the concentration and availability of 2-Biphenyl-4-yl-1H-indole at its target sites, thereby modulating its biological effects.
Subcellular Localization
The subcellular localization of 2-Biphenyl-4-yl-1H-indole can influence its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Biphenyl-4-yl-1H-indole may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling. Understanding the subcellular localization of 2-Biphenyl-4-yl-1H-indole is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. For example, the reaction of phenylhydrazine with a biphenyl ketone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid can yield 2-Biphenyl-4-yl-1H-indole .
Industrial Production Methods
Industrial production of 2-Biphenyl-4-yl-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
2-Biphenyl-4-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitro groups
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives such as indole-3-carboxylic acid, while reduction may produce reduced derivatives like indoline .
相似化合物的比较
2-Biphenyl-4-yl-1H-indole can be compared with other similar indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of 2-Biphenyl-4-yl-1H-indole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
属性
IUPAC Name |
2-(4-phenylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXDFSSLHWRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327848 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21470-37-1 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)


